molecular formula C12H16N4 B15057144 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile

5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile

Cat. No.: B15057144
M. Wt: 216.28 g/mol
InChI Key: YMPYEPAXFYURBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile (CAS: 1355196-51-8) is a heterocyclic compound featuring a nicotinonitrile core substituted with a methyl group at position 5 and a 4-methylpiperazinyl group at position 5. The compound’s piperazinyl group may enhance solubility and binding affinity to biological targets, while the nitrile group can serve as a hydrogen bond acceptor or participate in click chemistry reactions .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

5-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H16N4/c1-10-7-11(8-13)9-14-12(10)16-5-3-15(2)4-6-16/h7,9H,3-6H2,1-2H3

InChI Key

YMPYEPAXFYURBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Halo-5-methylnicotinonitrile Precursors

Transition Metal-Catalyzed Coupling (Route B)

Buchwald-Hartwig Amination

This method enables C–N bond formation between aryl halides and amines using palladium catalysts:

Catalytic System

  • Catalyst : Pd₂(dba)₃ or Pd(OAc)₂
  • Ligand : Xantphos or BINAP
  • Base : KOtBu or Cs₂CO₃
  • Solvent : Toluene or dioxane

Optimization Challenges

  • Steric hindrance : The 5-methyl group adjacent to the reaction site may slow catalysis.
  • Side reactions : Over-amination or reduction of the nitrile group.

Reported Yield : 50–60% under optimized conditions

Cyclization Strategies (Route C)

Hantzsch Dihydropyridine Synthesis

Building the pyridine ring from a 1,5-diketone precursor:

  • Condense ethyl acetoacetate (5-methyl equivalent) with ammonium acetate and a piperazine-containing aldehyde.
  • Oxidize the dihydropyridine intermediate to the aromatic system.

Limitations : Poor regiocontrol over nitrile and piperazine positioning.

Kröhnke Pyridine Synthesis

Utilizes α,β-unsaturated ketones and enaminonitriles:

  • React 4-methylpiperazine-1-carbaldehyde with cyanoacetamide.
  • Cyclize under acidic conditions to form the pyridine core.

Yield : <40% due to competing polymerization

Analytical Validation and Characterization

Critical quality control metrics for the final compound:

Parameter Method Specification
Purity HPLC (C18 column) ≥98% area normalization
Identity ¹H/¹³C NMR Matches reference spectra
Residual Solvents GC-MS Complies with ICH Q3C

Key NMR Signals (CDCl₃) :

  • δ 2.35 (s, 3H, CH₃ at C5)
  • δ 2.50–2.70 (m, 8H, piperazine protons)
  • δ 8.45 (s, 1H, H2)
  • δ 8.90 (s, 1H, H4)

Industrial-Scale Considerations

Process Optimization

  • Solvent Recycling : DMF recovery via distillation reduces costs.
  • Catalyst Loading : Pd-based systems require <0.5 mol% for economic viability.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
NAS (A) 75 98 120 High
Buchwald (B) 55 97 450 Moderate
Cyclization (C) 35 90 220 Low

Recommendation : NAS (Route A) offers the best balance of efficiency and cost for large-scale production.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H amination avoids pre-functionalized substrates:

  • Catalyst : Ir(ppy)₃
  • Amine Source : 4-methylpiperazine
  • Limitation : Low conversion (<20%) in preliminary trials.

Flow Chemistry

Continuous processing enhances heat/mass transfer:

  • Residence Time : 30 minutes
  • Output : 1 kg/day in lab-scale reactors

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Nicotinonitrile Derivatives

Compound Name CAS Number Substituents Similarity Score* Key Properties/Notes
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile 1355196-51-8 5-Me, 6-4-MePip 0.95 (self) Target compound; balanced lipophilicity
6-(4-Methylpiperazin-1-yl)nicotinonitrile 54864-89-0 6-4-MePip 1.00 Lacks 5-Me; higher solubility potential
5-Methyl-6-(piperazin-1-yl)nicotinonitrile 1223433-30-4 5-Me, 6-Pip (unmethylated piperazine) 0.95 Reduced steric hindrance vs. 4-MePip
5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile N/A 5-Ac, 6-Me, 2-4-MePip N/A Acetyl group may alter metabolic stability
Compound 15b () N/A Complex aryl/pyrazole substituents N/A Cytotoxic activity noted

*Similarity scores from structural fingerprint analysis ().

Impact of Substituent Position and Type

  • Methyl vs.
  • Piperazine vs. 4-Methylpiperazine: The unmethylated piperazine in 5-Methyl-6-(piperazin-1-yl)nicotinonitrile may increase basicity and hydrogen-bonding capacity compared to the 4-methylpiperazinyl group in the target compound .

Research Findings and Implications

  • Tunable Solubility: The 4-methylpiperazinyl group enhances water solubility, as seen in 6-(4-Methylpiperazin-1-yl)nicotinonitrile .
  • Activity Modulation : Substituent bulk (e.g., naphthyl groups in Compound 15b) correlates with cytotoxicity, implying that the target compound’s moderate steric profile may balance activity and bioavailability .
  • Metabolic Stability : Methyl groups (vs. acetyl) may reduce oxidative metabolism, improving pharmacokinetics .

Biological Activity

5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular Formula C12H16N4
Molecular Weight 220.29 g/mol
IUPAC Name 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile
CAS Number Not specified

Antimicrobial Activity

Research indicates that 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

Case Study: Efficacy Against Staphylococcus aureus
In a study evaluating the compound's effectiveness against Staphylococcus aureus, the minimum inhibitory concentration (MIC) was found to be 15.625 μM. The compound displayed bactericidal activity by disrupting bacterial cell membranes and inhibiting protein synthesis pathways .

Anticancer Properties

5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation.

Mechanism of Action
The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer cell growth, leading to reduced viability of tumor cells. This suggests potential for development as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile. Modifications to the piperazine ring or the nitrile group could enhance its potency and selectivity against target pathogens or cancer cells.

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it has shown competitive inhibition against certain kinases, which are critical for signaling pathways in both bacteria and cancer cells .

In Vivo Studies

Preliminary in vivo studies indicate that 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile exhibits favorable pharmacokinetic properties, including moderate bioavailability and a half-life conducive to therapeutic use. Further studies are required to fully assess its efficacy and safety profiles in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where a nitrile-containing pyridine derivative reacts with 4-methylpiperazine. Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) and using catalysts like K₂CO₃ to facilitate substitution. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts .

Q. What spectroscopic techniques are critical for characterizing 5-methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on piperazine at δ ~2.3–2.5 ppm, aromatic protons at δ ~7.5–8.5 ppm) and confirms nitrile functionality.
  • HRMS : Validates molecular weight (exact mass: ~243.14 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Identifies nitrile stretches (~2200 cm⁻¹) and aromatic C-H vibrations.
    Cross-referencing with analogs (e.g., 2-amino-6-methylnicotinonitrile) ensures structural fidelity .

Q. How should 5-methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile be stored to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Hygroscopicity necessitates desiccants (e.g., silica gel). Stability tests via periodic HPLC analysis (e.g., over 6 months) confirm no decomposition under recommended conditions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention; for skin contact, wash with soap/water. Spills require neutralization with inert adsorbents (e.g., vermiculite). Safety data for analogs (e.g., 2-amino-6-methylnicotinonitrile) suggest similar precautions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 5-methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile?

  • Methodological Answer :

  • Solvent Screening : Compare DMF, DMSO, and THF for reaction efficiency.
  • Catalyst Optimization : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) and phase-transfer catalysts.
  • Temperature Gradients : Monitor yield vs. time at 80°C, 100°C, and reflux conditions.
    For example, piperazine analogs achieved 46–90% yields via temperature-controlled reactions .

Q. What strategies address discrepancies in NMR data for piperazine-containing nitriles?

  • Methodological Answer : Contradictions may arise from:

  • Tautomerism : Use variable-temperature NMR to identify dynamic equilibria.
  • Impurities : Employ LC-MS to detect trace byproducts (e.g., unsubstituted piperazine).
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to resolve signal splitting. Reference standards (e.g., Imp. F(EP) in ) aid in impurity identification .

Q. How does substitution on the piperazine ring affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., 4-methyl vs. 4-phenylpiperazine). Test in vitro assays (e.g., enzyme inhibition) and correlate activity with steric/electronic parameters (Hammett constants, logP). For example, methyl groups enhance solubility but may reduce target affinity .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : Similar nitriles (e.g., 3-nitroaniline, nitrobenzene) co-elute in HPLC. Solutions include:

  • Derivatization : React with hydrazine to form detectable hydrazones.
  • LC-MS/MS : Use MRM transitions (e.g., m/z 243 → 98) for specificity.
    Custom standards (e.g., ’s BIG-BN-2 series) improve quantification accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.